BenchChemオンラインストアへようこそ!

1,3-Diazabicyclo[1.1.1]pentane

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

1,3-Diazabicyclo[1.1.1]pentane (CAS 71634-25-8) is a highly strained, cage-like bicyclic diamine. It belongs to the class of saturated diazabicycloalkanes, where two nitrogen atoms are incorporated at the bridgehead positions of a bicyclo[1.1.1]pentane framework.

Molecular Formula C3H6N2
Molecular Weight 70.09 g/mol
CAS No. 71634-25-8
Cat. No. B14461564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazabicyclo[1.1.1]pentane
CAS71634-25-8
Molecular FormulaC3H6N2
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC1N2CN1C2
InChIInChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2
InChIKeyOJEYRGWSNAGXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazabicyclo[1.1.1]pentane (CAS 71634-25-8): A Rigid Three-Dimensional Diamine Scaffold for Drug Discovery


1,3-Diazabicyclo[1.1.1]pentane (CAS 71634-25-8) is a highly strained, cage-like bicyclic diamine. It belongs to the class of saturated diazabicycloalkanes, where two nitrogen atoms are incorporated at the bridgehead positions of a bicyclo[1.1.1]pentane framework . This unique architecture imparts a high fraction of sp3-hybridized carbons (Fsp3), a feature empirically associated with improved drug-like properties such as enhanced solubility and reduced off-target promiscuity when compared to planar, aromatic structures [1]. The compound is fundamentally a three-dimensional, non-classical bioisostere for common six-membered diamines like piperazine, offering a distinct vector geometry and electronic profile for lead optimization.

Why 1,3-Diazabicyclo[1.1.1]pentane Cannot Be Replaced by Simple Acyclic or Monocyclic Diamines


Direct substitution of 1,3-diazabicyclo[1.1.1]pentane with its closest in-class analog, piperazine, results in a fundamentally different molecular profile due to key physicochemical and geometric disparities. The constrained bridgehead nitrogens in the diazabicyclo[1.1.1]pentane scaffold exhibit significantly lower basicity—a predicted pKa of 7.12 compared to piperazine's 9.8—indicating a stark difference in ionization state at physiological pH . Furthermore, replacing a flexible piperazine ring with this rigid, cage-like core alters key design parameters. The nitrogen lone pairs are forced into a distinct, fixed 180° exit vector geometry with a non-bonding nitrogen-nitrogen distance of approximately 1.96 Å [1], a structural feature absent in any monocyclic or linear diamine comparator. These differences directly impact binding interactions, metabolic stability, and overall molecular recognition, precluding simple interchangeability.

Quantitative Differentiation Evidence for 1,3-Diazabicyclo[1.1.1]pentane vs. Piperazine and Other Analogs


Reduced Basicity of Bridgehead Nitrogens vs. Piperazine: A pKa Comparison

The basicity of 1,3-diazabicyclo[1.1.1]pentane is significantly lower than that of its common monocyclic analog, piperazine. Computational predictions indicate a pKa of 7.12 for the title compound, while the experimentally determined pKa of piperazine is 9.8 . This large difference of 2.68 log units means that the compound is predominantly neutral at physiological pH, a property that typically correlates with enhanced passive membrane permeability and reduced efflux liability.

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

Elevated Fraction of sp3-Hybridized Carbons (Fsp3) vs. Aromatic Bioisosteres

The 1,3-diazabicyclo[1.1.1]pentane core is composed entirely of sp3-hybridized carbons, yielding a theoretical Fsp3 value of 1.0. This represents a maximum shift away from planarity, which is empirically linked in large-scale analyses to higher clinical success rates. The average Fsp3 for approved oral drugs is 0.47, while the average for compounds in early-stage discovery is lower at 0.36 [1]. Incorporating this scaffold is a direct strategy to increase molecular complexity and saturation in lead compounds.

Drug-Likeness Fsp3 Optimization Fragment-Based Drug Discovery

Geometric Differentiation: Unique 180° Nitrogen-Nitrogen Exit Vectors vs. Piperazine

The rigid bicyclo[1.1.1]pentane core forces the two nitrogen atoms into a perfectly linear, anti-periplanar arrangement with a computed non-bonding N...N distance of 1.96 Å [1]. This is geometrically impossible for the flexible piperazine ring, which adopts a chair conformation with a variable N...N distance. This fixed 180° vector is ideal for linking two pharmacophoric elements across a specific distance, offering a unique spatial solution that cannot be replicated by any monocyclic or acyclic diamine.

Structure-Based Drug Design Bioisosterism Vector Analysis

Primary Application Scenarios for 1,3-Diazabicyclo[1.1.1]pentane Based on Structural Differentiation


Scaffold Hopping from Piperazine to Improve Permeability in Lead Optimization

In programs where a piperazine-containing lead exhibits poor cell permeability due to its high basicity (pKa 9.8), 1,3-diazabicyclo[1.1.1]pentane can serve as a direct replacement. The substantially lower pKa of 7.12 reduces the fraction of ionized species at physiological pH, a property directly linked to improved passive membrane diffusion. This application is supported by the class-level inference that reduced basicity enhances permeability, making it a rational design choice for CNS or intracellular targets.

Exploring Three-Dimensional Chemical Space in Fragment-Based Drug Discovery (FBDD)

Fragment libraries historically suffer from high planarity and low Fsp3. 1,3-Diazabicyclo[1.1.1]pentane, with an Fsp3 of 1.00, is an ideal building block for constructing three-dimensional fragment collections. This is far above the average Fsp3 of 0.36 for early discovery compounds , enabling the discovery of hits with superior drug-like properties and the potential to probe novel three-dimensional binding pockets that are inaccessible to flat, aromatic fragments.

Designing Linearly-Linked Bivalent Ligands or PROteolysis TArgeting Chimeras (PROTACs)

The rigid, linear geometry of 1,3-diazabicyclo[1.1.1]pentane, with a fixed ~1.96 Å N...N distance and a 180° exit vector , makes it a superior core for designing bivalent ligands. In the context of PROTACs, where the linker geometry critically dictates ternary complex formation and ubiquitination efficiency, this rigid scaffold can enforce a precise spatial relationship between the target-binding and E3 ligase-binding moieties, an outcome not achievable with flexible analogs like piperazine.

Quote Request

Request a Quote for 1,3-Diazabicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.